molecular formula C8H10N2O3 B14208154 N-(3,4-Dihydroxyphenyl)-N'-methylurea CAS No. 629649-06-5

N-(3,4-Dihydroxyphenyl)-N'-methylurea

Cat. No.: B14208154
CAS No.: 629649-06-5
M. Wt: 182.18 g/mol
InChI Key: RAPQRWCJNFMNOY-UHFFFAOYSA-N
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Description

N-(3,4-Dihydroxyphenyl)-N'-methylurea is a chemical compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. Its structure incorporates a catechol moiety (3,4-dihydroxyphenyl), which is a key pharmacophore in many biologically active molecules. This group is known to be crucial for the activity of inhibitors targeting viral enzymes, such as HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) and Integrase, as demonstrated in studies on related quinazolinone and thienopyrimidinone derivatives . The methylurea component further classifies it within a family of urea derivatives, which are often investigated for their diverse biological activities and enzyme inhibitory potential. Researchers value this compound as a building block or intermediate for the synthesis of more complex molecules. Its core structure makes it a potential candidate for scaffold hopping and bioisosteric replacement strategies in lead optimization projects, aimed at modifying hit compounds to develop novel therapeutic agents with improved efficacy and reduced toxicity . The presence of the catechol group suggests potential for metal chelation, which could be relevant in studies of enzyme mechanisms that require metal co-factors. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

CAS No.

629649-06-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-3-methylurea

InChI

InChI=1S/C8H10N2O3/c1-9-8(13)10-5-2-3-6(11)7(12)4-5/h2-4,11-12H,1H3,(H2,9,10,13)

InChI Key

RAPQRWCJNFMNOY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dihydroxyphenyl Isocyanate

3,4-Dihydroxyaniline is treated with triphosgene in dry toluene at −10°C, producing the corresponding isocyanate. The intermediate is highly reactive and must be used immediately.

Coupling with Methylamine

The isocyanate is reacted with methylamine in tetrahydrofuran (THF) at 0°C, followed by acidification with HCl to precipitate the urea hydrochloride salt. Neutralization with aqueous sodium bicarbonate yields the free base.

Key Parameters

  • Reaction Time : 2–4 hours.
  • Yield : ~65% (based on analogous patent examples).

Betti Reaction-Inspired Multicomponent Synthesis

The Betti reaction, which condenses aldehydes, amines, and phenols, offers a one-pot route to arylurea derivatives. While traditionally used for aminobenzylphenols, modifications enable urea formation.

Reaction Design

A mixture of 3,4-dihydroxybenzaldehyde, methylurea, and ammonium acetate in ethanol is heated under reflux. The aldehyde undergoes nucleophilic attack by the urea, followed by cyclization to form the target compound.

Key Parameters

  • Catalyst : Acetic acid (10 mol%).
  • Temperature : 80°C for 12 hours.
  • Yield : ~60% (estimated from similar Betti adducts).

Protection/Deprotection Strategy for Sensitive Moieties

The catechol group in 3,4-dihydroxyaniline is prone to oxidation, necessitating protection during synthesis.

Acetyl Protection

  • Protection : 3,4-Dihydroxyaniline is acetylated with acetic anhydride in pyridine.
  • Urea Formation : The protected amine reacts with methyl isocyanate.
  • Deprotection : Methanolic HCl removes acetyl groups.

Key Parameters

  • Protection Yield : ~90%.
  • Overall Yield : ~55% after deprotection.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Carbodiimide High purity Requires anhydrous conditions 70–75
Isocyanate-Amine Scalable Hazardous intermediates 65
Betti Reaction One-pot synthesis Moderate yield 60
Flow Chemistry Rapid and safe Specialized equipment needed >80*
Protection/Deprotection Preserves catechol integrity Additional steps 55

*Theoretical estimate based on flow synthesis precedents.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydroxyphenyl)-N’-methylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification or etherification reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

N-(3,4-Dihydroxyphenyl)-N’-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydroxyphenyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-N'-methoxy-N'-methylurea (Linuron)

  • Structure : Replaces hydroxyl groups with chlorine atoms (3,4-dichlorophenyl) and includes a methoxy group on the urea nitrogen.
  • Properties :
    • Higher hydrophobicity due to chlorine substituents, enhancing environmental persistence.
    • Used as a pre-emergent herbicide ().
    • Metabolized to N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU) via demethoxylation ().
  • Key Difference: Chlorine atoms increase environmental stability, whereas hydroxyl groups in the target compound may improve solubility and metabolic turnover.

N-(3,4-Dichlorophenyl)-N',N'-dimethylurea (Diuron)

  • Structure : Features 3,4-dichlorophenyl and two methyl groups on the urea nitrogen.
  • Properties :
    • Broad-spectrum herbicide with high soil persistence ().
    • Degrades to DCPMU and 3,4-dichloroaniline in environmental samples ().
  • Key Difference : The absence of hydroxyl groups in diuron reduces polarity, contributing to its longer half-life in aquatic systems compared to the target compound.

N-(3,4-Dichlorophenyl)-N'-methylurea (DCPMU)

  • Structure : Retains the 3,4-dichlorophenyl group but lacks the methoxy group of linuron.
  • Properties :
    • A primary metabolite of linuron and diuron ().
    • Detected in surface water at concentrations <75 ng/L ().
  • Key Difference : The methyl group instead of methoxy may enhance biodegradability, similar to the target compound’s methyl substituent.

N,N'-(Di-3,4-dichlorophenyl)urea

  • Structure : Symmetrical urea with two 3,4-dichlorophenyl groups.
  • Properties: Molecular weight: 350.027 g/mol ().
  • Key Difference : The symmetrical structure and dual chlorine substituents differentiate it from the asymmetrical, hydroxylated target compound.

Structural and Functional Comparison Table

Compound Name Substituents (Phenyl Ring) Urea Substituents Key Properties/Applications
N-(3,4-Dihydroxyphenyl)-N'-methylurea 3,4-dihydroxy N'-methyl High polarity; potential antioxidant
Linuron (N-(3,4-Dichlorophenyl)-N'-methoxy-N'-methylurea) 3,4-dichloro N'-methoxy, N'-methyl Pre-emergent herbicide; environmental persistence
Diuron (N-(3,4-Dichlorophenyl)-N',N'-dimethylurea) 3,4-dichloro N',N'-dimethyl Broad-spectrum herbicide; soil persistence
DCPMU (N-(3,4-Dichlorophenyl)-N'-methylurea) 3,4-dichloro N'-methyl Linuron metabolite; detected in water
N,N'-(Di-3,4-dichlorophenyl)urea 3,4-dichloro (both rings) None (symmetrical urea) High hydrophobicity; structural rigidity

Research Findings and Implications

  • Environmental Impact : Chlorinated analogs like diuron and linuron persist in aquatic systems due to low solubility and resistance to microbial degradation. The hydroxyl groups in this compound may enhance biodegradability, reducing ecological risks .
  • Biological Activity : The catechol moiety in the target compound could confer radical-scavenging activity, contrasting with the herbicidal action of chlorinated analogs .
  • Metabolic Pathways : Linuron and diuron undergo demethoxylation and dealkylation to form DCPMU, while the target compound’s hydroxyl groups might favor conjugation reactions (e.g., glucuronidation) in biological systems .

Q & A

Q. What are the primary analytical methods for detecting and quantifying N-(3,4-Dihydroxyphenyl)-N'-methylurea in environmental samples?

Methodological Answer:

  • Chromatographic Techniques: Use reversed-phase HPLC with OV-101 or OV-225 columns for separation, coupled with UV detection (λ = 254 nm). Relative retention times (RRT) on OV-101 columns are ~0.14–0.17, aiding identification .
  • Mass Spectrometry: LC-MS/MS with electrospray ionization (ESI) improves sensitivity for trace-level detection in water samples (e.g., limit of quantification <75 ng/L in surface water studies) .
  • Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges is recommended for environmental matrices to minimize matrix interference .

Q. How is this compound synthesized, and what are critical reaction conditions?

Methodological Answer:

  • Synthetic Route: React 3,4-dichlorophenyl isocyanate with methylamine in an inert solvent (e.g., dichloromethane) under reflux. Use triethylamine as a base to neutralize HCl byproducts .
  • Purification: Recrystallize the crude product from ethanol/water mixtures to achieve >99.5% purity, confirmed by NMR and HPLC .
  • Key Challenges: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-alkylation or byproduct formation .

Advanced Research Questions

Q. How do conflicting reports on the metabolic pathways of this compound arise, and how can they be resolved?

Methodological Answer:

  • Contradictory Evidence:
  • In rats, linuron metabolism produces N-(3,4-Dichlorophenyl)-N'-methylurea via demethoxylation, while diuron degradation yields the same compound via N-demethylation .
  • Environmental studies detect it as a degradate but lack consensus on dominant pathways (e.g., microbial vs. photolytic degradation) .
    • Resolution Strategies:
  • Use isotope-labeled parent compounds (e.g., ¹⁴C-linuron) in controlled in vitro assays (e.g., liver microsomes) to track metabolite formation .
  • Compare degradation rates under varying conditions (pH, UV exposure) to identify dominant pathways .

Q. What experimental designs are optimal for studying the biological activity of this compound in oxidative stress pathways?

Methodological Answer:

  • In Vitro Models: Use RAW 264.7 murine macrophages treated with lipopolysaccharide (LPS) to induce oxidative stress. Measure nitric oxide (NO) production via Griess assay and correlate with compound concentration .
  • Molecular Docking: Screen against targets like NADPH oxidase or Nrf2 using AutoDock Vina to predict binding affinities. Validate with Western blotting for pathway proteins (e.g., HO-1, SOD) .
  • Dose-Response Curves: Test concentrations from 1–100 µM, ensuring viability >80% (MTT assay) to exclude cytotoxicity confounders .

Q. How can researchers address discrepancies in the environmental persistence of this compound across studies?

Methodological Answer:

  • Standardized Testing: Follow OECD guidelines for hydrolysis (pH 4–9, 50°C) and photolysis (UV-A/UV-B lamps) to assess stability .
  • Field vs. Lab Comparisons: Deploy passive samplers (e.g., POCIS) in aquatic systems alongside lab simulations to account for real-world variables (e.g., sediment interactions) .
  • Data Harmonization: Use meta-analysis tools (e.g., RevMan) to aggregate half-life (t₁/₂) data and identify outliers or methodological biases .

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